DC-CPin7

Medicinal Chemistry Structural Biology CBP/p300 Bromodomain Inhibitors

Researchers seeking a validated chemical probe for CBP bromodomain studies often face a gap between screening hits and structure-guided optimization. DC-CPin7 (CAS 893781-17-4) directly addresses this need as a tetrahydroquinoline-based hit compound with a resolved high-resolution co-crystal structure. - Biochemical activity: IC50 = 2.5 ± 0.3 μM (TR-FRET assay) - Structural reference: PDB 6LQX enables rational SAR exploration - Proven utility: Template for derivatives with up to 40-fold improved activity (e.g., DC-CPin711) - Scaffold differentiation: Distinct from SGC-CBP30 and I-CBP112 chemotypes Ideal as a starting point for medicinal chemistry campaigns and crystallography validation.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
Cat. No. B15569049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-CPin7
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h2-3,8-9,11,14-15H,4-7,10H2,1H3,(H,20,22)(H,23,24)
InChIKeyKPFUFQIEFZZIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC-CPin7 采购指南:CBP 溴结构域抑制剂 hit 化合物


DC-CPin7 (CAS: 893781-17-4) is a synthetic small molecule that functions as a potent inhibitor of the CREB-binding protein (CBP) bromodomain [1]. Discovered through an in silico screening campaign, it is a key hit compound characterized by a tetrahydroquinolin methyl carbamate scaffold [2]. DC-CPin7 has been validated in biochemical assays to inhibit the CBP bromodomain with a TR-FRET IC50 value of 2.5 ± 0.3 μM, and its procurement value is uniquely enhanced by the availability of a high-resolution co-crystal structure with its target [1][2]. This structural information provides a defined platform for rational, structure-based drug design, a feature not commonly available for all CBP bromodomain inhibitors.

Workflow
Hit-to-lead optimization and structure-based design studies
Method
TR-FRET biochemical assay, X-ray crystallography
Selection Context
Co-crystal structure-validated starting scaffold for SAR exploration

DC-CPin7 的差异化价值分析


The CBP/p300 bromodomain field comprises diverse chemotypes with variable selectivity, potency, and—crucially—structural enablement. Generic substitution with other in-class CBP bromodomain inhibitors is not feasible because their biological profiles and utility in drug discovery are highly divergent. For instance, while compounds like GNE-781 or CPI-637 offer high potency and selectivity, their binding modes may differ, and they lack the co-crystal structural data that defines the DC-CPin7 series [1][2]. Conversely, other inhibitors like PF-CBP1, despite high selectivity, have distinct scaffolds and optimization vectors [3]. DC-CPin7's unique tetrahydroquinolin scaffold and its confirmed binding mode, elucidated by X-ray crystallography, provide an irreplaceable starting point for structure-guided optimization efforts that are not directly transferable to other scaffolds [1]. Relying on a more potent or selective analog without this structural blueprint can derail rational design programs, making DC-CPin7 a uniquely enabling tool for academic and industrial groups focused on iterative medicinal chemistry and understanding the fundamental binding requirements of the CBP bromodomain.

Potency Level Mismatch
DC-CPin7 is a µM-range hit, not a high-affinity chemical probe. Using it in place of nM-range probes like SGC-CBP30 or I-CBP112 may not yield comparable target engagement in cellular assays.
Binding Mode & Selectivity Profile
The tetrahydroquinoline chemotype may exhibit distinct binding interactions and selectivity evolution compared to other CBP inhibitor scaffolds. Direct substitution without structural validation can alter interpretation.

DC-CPin7 定量差异化证据


共晶结构驱动的理性设计平台

Unlike many CBP bromodomain inhibitors for which no structural data is publicly available, a high-resolution co-crystal structure of DC-CPin7 in complex with the CBP bromodomain has been solved and reported, providing a direct and validated map of its binding interactions [1]. In contrast, common comparators such as PF-CBP1 and C646 lack publicly disclosed co-crystal structures with CBP, limiting their utility in structure-guided medicinal chemistry [2].

Co-crystal Structure
Head-to-head
PDB: 6LQX; 10+ derivatives designed; DC-CPin711 activity improved ~40-fold via structure-guided optimization
Supports structure-based optimization and hit-to-lead design
Validated platform for derivative exploration; initial co-crystal with CBP bromodomain
Medicinal Chemistry Structural Biology CBP/p300 Bromodomain Inhibitors

Hit-to-lead 优化活性提升幅度

DC-CPin7 demonstrates consistent and reproducible inhibition of the CBP bromodomain in a widely used TR-FRET assay, exhibiting an IC50 of 2.5 ± 0.3 μM [1]. While more potent CBP inhibitors exist, such as GNE-781 (TR-FRET IC50 = 0.94 nM) [2] and CPI-637 (TR-FRET IC50 = 30 nM) [3], DC-CPin7's micromolar potency is well-suited as an initial hit for optimization, providing a clear and measurable benchmark for improving affinity through medicinal chemistry [1].

Hit-to-lead Potency Gain
Head-to-head
DC-CPin7 IC50: 2.5 ± 0.3 µM → DC-CPin711: 63.3 ± 4.0 nM (40-fold)
Supports SAR exploration and scaffold optimization trajectory
TR-FRET assay; same study direct comparison
Biochemistry Drug Discovery Epigenetics

与经典探针的活性级别差异

The primary paper demonstrates that structure-based optimization of DC-CPin7 directly yielded a derivative, DC-CPin711, with approximately 40-fold improved potency, achieving a TR-FRET IC50 of 63.3 ± 4.0 nM against the CBP bromodomain [1]. This tangible improvement, guided by the DC-CPin7 co-crystal structure, quantifies the scaffold's value as a productive starting point for a medicinal chemistry campaign, a metric not available for other, non-validated hit compounds.

vs. Classic Probes
Reported
DC-CPin7 IC50 2.5 µM; SGC-CBP30 ~21-69 nM; I-CBP112 ~142-170 nM
Activity tier differs; DC-CPin7 not a direct high-affinity probe replacement
Cross-study biochemical assay data; use for concentration-response studies
Medicinal Chemistry Hit-to-Lead Optimization CBP Inhibitors

DC-CPin7 科学与工业应用场景


基于结构的理性药物设计

The primary, evidence-backed use for DC-CPin7 is as a structurally enabled starting point for rational drug design. Its solved co-crystal structure with the CBP bromodomain provides an explicit map of its binding interactions, which is invaluable for computational chemistry and structure-guided optimization programs [1]. Research groups can use DC-CPin7 to design and synthesize focused libraries of analogs, leveraging the known binding mode to improve potency, selectivity, and drug-like properties, as demonstrated by the successful development of the 40-fold more potent derivative DC-CPin711 [1].

四氢喹啉骨架 SAR 研究

DC-CPin7 serves as a well-characterized, medium-affinity control compound for developing and validating biochemical assays, such as TR-FRET or AlphaScreen, aimed at identifying new CBP bromodomain inhibitors [1]. Its consistent activity (IC50 = 2.5 ± 0.3 μM) provides a reliable benchmark for assay quality control (QC) and for assessing the performance of screening libraries [1]. This is particularly useful for groups establishing new high-throughput screening (HTS) campaigns for epigenetic targets.

CBP 溴结构域结构生物学工具

For researchers investigating the role of CBP bromodomain in cancer biology, DC-CPin7 offers a chemical tool with a defined binding mode. While its cellular activity is limited (the optimized derivative DC-CPin711 shows micromolar anti-leukemia effects [1]), DC-CPin7 can be used in biochemical and biophysical experiments to dissect the specific contribution of the CBP bromodomain to protein-protein interactions and chromatin regulation. Its tetrahydroquinolin scaffold provides a distinct chemical starting point compared to other CBP inhibitor chemotypes [1].

抑制剂筛选方法学开发与验证

The DC-CPin7 to DC-CPin711 series provides a complete and published case study of a successful hit-to-lead optimization campaign, integrating virtual screening, crystallography, and medicinal chemistry [1]. Procurement of DC-CPin7 is therefore valuable for academic training programs in drug discovery, allowing students and postdoctoral fellows to replicate and learn from a validated, real-world example of structure-based lead optimization.

Application
Selection Property
Validation Focus
Structure-based design & SAR exploration
Co-crystal structure (PDB: 6LQX) and well-defined binding mode
Binding mode analysis and scaffold derivatization studies
CBP bromodomain selectivity studies
Tetrahydroquinoline scaffold with reported selectivity improvement in derivatives
BRD4 vs CBP selectivity evolution (class-level context)
CBP structural biology reference
Distinct chemotype vs. SGC-CBP30 / I-CBP112 probes
Comparative binding mode and electron density analysis
Hit identification & method validation
Well-characterized hit with moderate activity (TR-FRET)
Assay sensitivity, dynamic range assessment, virtual screening benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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